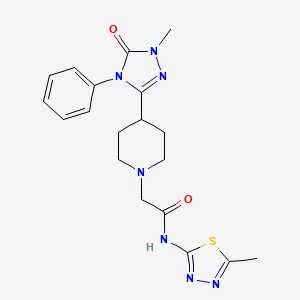

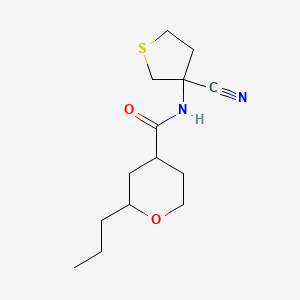

![molecular formula C12H9N3OS B2631360 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 900469-01-4](/img/structure/B2631360.png)

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, which include “this compound”, involves several steps . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOC1=CC(NC2=NC=NC3=C2C(C4=CC=CC=C4)=CS3)=CC=C1.Cl .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antitubercular and Antimicrobial Activity : Synthesized derivatives of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibited significant antitubercular and antimicrobial activities against various bacterial strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli (Kamdar, Haveliwala, Mistry, & Patel, 2011).

New Synthesis Route and Antimicrobial Activity : A new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones was developed, showing potential in antimicrobial applications (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).

Synthesis and Evaluation of Antimicrobial Derivatives : Compounds derived from 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrated moderate antimicrobial activity against strains like S. aureus and E. coli (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Anticancer Research

- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Derivatives of this compound were synthesized as potent inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating potential as anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Other Applications

Antimalarial Applications : A study exploring antimalarial applications synthesized dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, a compound related to this compound (Mustière, Vanelle, & Primas, 2021).

Antioxidant Activity : Novel derivatives containing the thieno[2,3-d]pyrimidine ring demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are enzymes such as kinases . These enzymes play a crucial role in various biological processes, including signal transduction, cell division, and metabolism .

Mode of Action

This compound: interacts with its targets, the kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes that these enzymes regulate .

Biochemical Pathways

The inhibition of kinases by This compound can affect various biochemical pathways. For instance, it can disrupt signal transduction pathways, leading to downstream effects such as altered gene expression and cellular function .

Result of Action

The molecular and cellular effects of This compound ’s action depend on the specific kinases it inhibits. For example, inhibiting certain kinases can lead to the death of cancer cells or the suppression of inflammatory responses .

Biochemical Analysis

Biochemical Properties

2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases and phosphodiesterases, which are enzymes involved in cell signaling pathways . By inhibiting these enzymes, 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can modulate cellular processes and potentially exert therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to possess cytotoxic activity against cancer cell lines, leading to reduced cell proliferation and increased apoptosis . Additionally, 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit protein kinases, which play a critical role in cell signaling pathways . By inhibiting these kinases, 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can disrupt signaling cascades that promote cell proliferation and survival, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and damage to normal tissues. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in nucleotide metabolism, thereby affecting the synthesis and degradation of nucleotides. These interactions contribute to its overall biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and cellular metabolism.

Properties

IUPAC Name |

2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-12-14-10(16)9-8(6-17-11(9)15-12)7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBSLQLBMOIQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)